Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Scientific Research Applications
Asymmetric Synthesis and Chemical Properties
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Aza-Diels-Alder reactions in aqueous solutions have been utilized for the asymmetric synthesis of bicyclic amino acid derivatives, leading to compounds with potential applications in medicinal chemistry and drug development (Waldmann & Braun, 1991).
Microwave-assisted Synthesis for Efficiency : The use of microwave-assisted conditions has facilitated the efficient and rapid synthesis of bicyclic carboxylate derivatives, showcasing a method that could enhance the production of complex organic molecules for research and development purposes (Onogi, Higashibayashi, & Sakurai, 2012).
Structural and Molecular Analysis
Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structures of conformationally restricted amino acid analogues have provided insights into their spatial arrangement and potential interactions, which are crucial for understanding their biological activity and designing targeted therapies (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 2000).
Applications in Drug Development and Neuroprotection
Radiolabeling and Neuroprotective Drug Potential : The development and radiolabeling of bicyclic carboxylate derivatives have shown promise in neuroprotective drug research, with studies indicating their ability to cross the blood-brain barrier and accumulate in specific brain regions, suggesting potential applications in treating neurological disorders (Yu et al., 2003).
Enantioselective Synthesis and Catalysis
Enantioselective Catalytic Processes : Research into the use of cinchona alkaloids as phase-transfer catalysts for the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate demonstrates the potential of these methods in creating biologically active compounds with chiral backbones, important for the development of new pharmaceuticals (Wang, Zhao, Xue, & Chen, 2018).
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use. Specific safety and hazard information is not provided in the available resources.
Future Directions
Mechanism of Action
- “AKOS016928014” is an angiotensin II receptor blocker (ARB). Its primary target is the angiotensin II type 1 receptor (AT1 receptor) . These receptors are found in smooth muscle cells of blood vessels, adrenal gland cortical cells, and adrenergic nerve synapses .
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Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Properties
IUPAC Name |
methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-8-20-9-6-12(7-10-20)17(21)19-16-14-5-4-13(11-14)15(16)18(22)23-2/h1,12-16H,4-11H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHAXGMKDOVHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1NC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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